![molecular formula C23H24N2O2 B14626682 4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine CAS No. 55065-61-7](/img/structure/B14626682.png)
4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a pyridinylphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Benzyl-2-((piperidin-1-yl)methyl)morpholine: Similar structure but with a piperidine ring instead of a pyridinylphenoxy moiety.
tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate: Contains a pyridinylbenzyl group but differs in the functional groups attached.
Benzyl 4-methoxypyridin-2-ylcarbamate: Similar benzyl and pyridinyl groups but with different substituents.
Uniqueness
4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
特性
CAS番号 |
55065-61-7 |
|---|---|
分子式 |
C23H24N2O2 |
分子量 |
360.4 g/mol |
IUPAC名 |
4-benzyl-2-[(4-pyridin-2-ylphenoxy)methyl]morpholine |
InChI |
InChI=1S/C23H24N2O2/c1-2-6-19(7-3-1)16-25-14-15-26-22(17-25)18-27-21-11-9-20(10-12-21)23-8-4-5-13-24-23/h1-13,22H,14-18H2 |
InChIキー |
MRPCOAGHOITMMJ-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1CC2=CC=CC=C2)COC3=CC=C(C=C3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


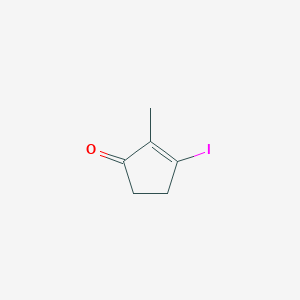
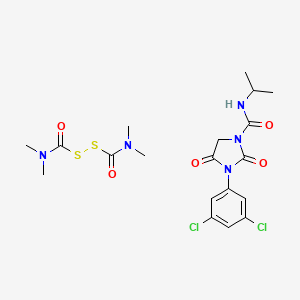
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
![Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14626627.png)
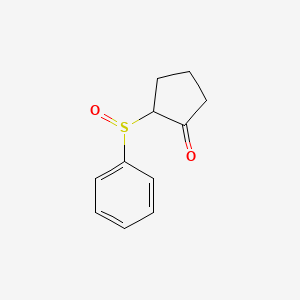
![9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]-](/img/structure/B14626641.png)
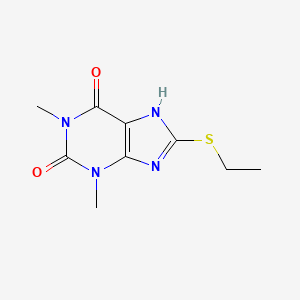
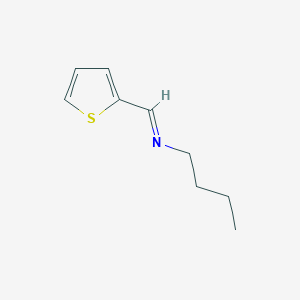
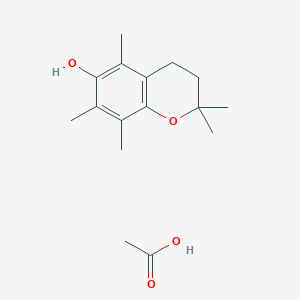
![2-[(5-Phenyl-1H-pyrazol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14626669.png)
![Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14626673.png)
![4-[2-(3,3-Dimethyloxiran-2-yl)ethyl]-3,6-dihydro-1,2-dioxine](/img/structure/B14626680.png)

